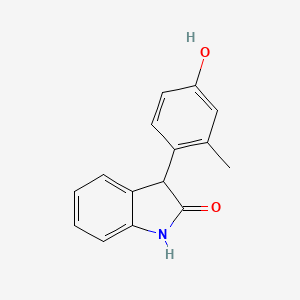![molecular formula C36H50O2 B14381732 1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) CAS No. 88457-42-5](/img/structure/B14381732.png)
1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) is an organic compound with the molecular formula C36H50O2 It is characterized by the presence of two nonylbenzene groups connected via a phenylenebis(oxy) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) typically involves the reaction of 4-nonylphenol with 1,4-dibromobenzene under basic conditions. The reaction is facilitated by the presence of a base such as potassium carbonate, which helps in the deprotonation of the phenol group, allowing it to react with the dibromobenzene to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
類似化合物との比較
Similar Compounds
1,1’-[1,2-Ethanediylbis(oxy)]bisbenzene: Similar in structure but with an ethylene linkage instead of a phenylenebis(oxy) linkage.
4,4’-[1,3-Phenylenedioxy]dianiline: Contains a phenylenedioxy linkage with amino groups.
1,1’-[1,4-Phenylenebis(oxy-2,1-ethanediyloxy-2,1-ethanediyl)]bis(2-phenylindolizine): A more complex structure with additional ethylene and indolizine groups.
Uniqueness
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) is unique due to its specific phenylenebis(oxy) linkage and nonylbenzene groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific and industrial fields.
特性
CAS番号 |
88457-42-5 |
|---|---|
分子式 |
C36H50O2 |
分子量 |
514.8 g/mol |
IUPAC名 |
1,4-bis(4-nonylphenoxy)benzene |
InChI |
InChI=1S/C36H50O2/c1-3-5-7-9-11-13-15-17-31-19-23-33(24-20-31)37-35-27-29-36(30-28-35)38-34-25-21-32(22-26-34)18-16-14-12-10-8-6-4-2/h19-30H,3-18H2,1-2H3 |
InChIキー |
MIQPGWNTEYNAIT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)

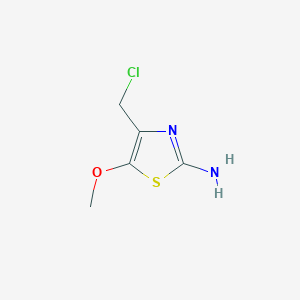
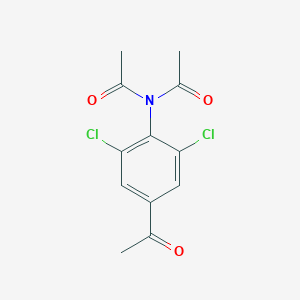
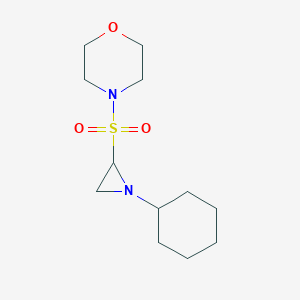
![2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14381680.png)

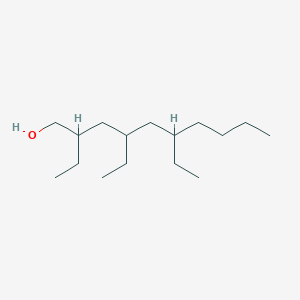
![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)

